4-(1H-tetrazol-1-yl)phenyl 4-(2-methylpropoxy)benzoate
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Overview
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-(2-METHYLPROPOXY)BENZOATE is a complex organic compound that features a tetrazole ring and a benzoate ester. The tetrazole ring is known for its stability and unique electronic properties, making it a valuable component in various chemical and pharmaceutical applications. The benzoate ester adds to the compound’s versatility, allowing it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-(2-METHYLPROPOXY)BENZOATE typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate .
For the esterification step, the phenyl tetrazole derivative is reacted with 4-(2-METHYLPROPOXY)BENZOIC acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ greener solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-(2-METHYLPROPOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different nitrogen oxides.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-(2-METHYLPROPOXY)BENZOATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-(2-METHYLPROPOXY)BENZOATE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of these compounds . This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3,4-TETRAZOL-5-YL)BENZALDEHYDE: Similar in structure but with an aldehyde group instead of a benzoate ester.
4-(1H-1,2,3-TRIAZOL-1-YL)PHENYL 4-(2-METHYLPROPOXY)BENZOATE: Contains a triazole ring instead of a tetrazole ring.
Uniqueness
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-(2-METHYLPROPOXY)BENZOATE is unique due to the combination of the tetrazole ring and the benzoate ester, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 4-(2-methylpropoxy)benzoate |
InChI |
InChI=1S/C18H18N4O3/c1-13(2)11-24-16-7-3-14(4-8-16)18(23)25-17-9-5-15(6-10-17)22-12-19-20-21-22/h3-10,12-13H,11H2,1-2H3 |
InChI Key |
YQISYJFWGOGOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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